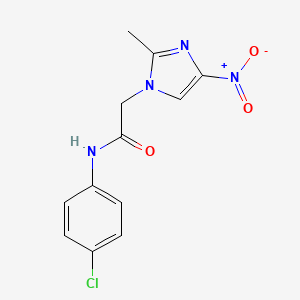
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate, also known as EMIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMIM is a glycine derivative that contains an indole group, which makes it a versatile compound for use in various fields of research.
Wirkmechanismus
The mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to improve cognitive function and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate in lab experiments is its versatility. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be used in a wide range of research fields, including pharmacology, biochemistry, and neuroscience. Another advantage is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate. One area of interest is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the role of COX-2 and other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate and its potential side effects.
Synthesemethoden
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be synthesized through a multi-step process that involves the reaction of glycine with ethyl chloroformate, followed by the addition of indole-3-carbinol and N-methylmorpholine. The final product is obtained by purification through column chromatography. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-18-14(17)10-16(2)9-11-8-15-13-7-5-4-6-12(11)13/h4-8,15H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKRDGTCUSSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
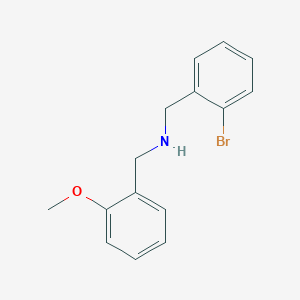
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
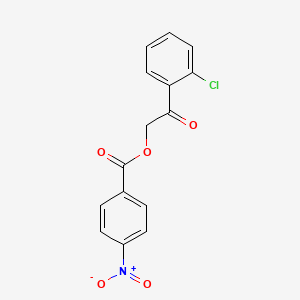
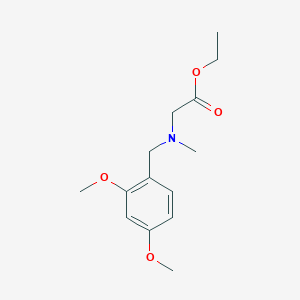
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
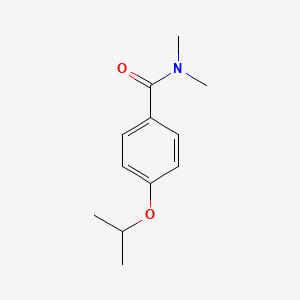
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)
